molecular formula C21H16O8 B1666739 2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo- CAS No. 91432-47-2

2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-

Cat. No. B1666739
CAS RN: 91432-47-2
M. Wt: 396.3 g/mol
InChI Key: WTCFRKORYWVLAQ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aklanonic acid comes from Streptomyces sp. ZIMET 43717;  intermediate in biosynthesis of anthracycline antibiotics.

Scientific Research Applications

Synthesis and Biological Activity

A series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, including derivatives of 2-Anthraceneacetic acid, were synthesized and evaluated for enzyme inhibitory and antiproliferative activity. These compounds showed potent inhibitory effects in both the bovine polymorphonuclear leukocyte 5-lipoxygenase assay and the HaCaT keratinocyte proliferation assay. Notably, the N-methylated hydroxamic acids with straight chain alkyl spacers exhibited increased inhibitory activity against 5-LO while retaining antiproliferative activity. These compounds also displayed antioxidant properties and reduced prooxidant properties compared to antipsoriatic anthralin (Müller & Prinz, 1997).

Opto-Electronic Material Synthesis

Dihydroxy-9,10-dihydroanthracene, a potential intermediate in the synthesis of organic opto-electronic materials, was synthesized from 1,8-dihydroxy-9,10-anthraquinone. This synthesis process involved methylation, reduction, and demethylation, yielding a total yield of 37%. This compound's utility in the production of opto-electronic materials highlights its significance in the field of materials science (Shi-jun Zheng, 2005).

Antimicrobial Activity

In a study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives, compound 3 showed moderate activity against pathogenic bacteria like B. subtilis, E. coli, and S. typhi. These findings suggest potential applications of these derivatives in antimicrobial treatments (Nurbayti et al., 2022).

Anticancer Research

Anthraquinone derivatives have been explored for their antitumor activity. Novel anthraquinone derivatives like 2-amino-N-[4-(2-amino-3-hydroxy-propionylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl]-3-hydroxy-propionamide and 6-amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amide were synthesized and tested against cancer cell lines. These compounds showed the potential to inhibit cancer cell growth at micromolar concentrations, indicating their possible use as cancer therapeutics (Sadeghi-aliabadi et al., 2004).

properties

CAS RN

91432-47-2

Product Name

2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid

InChI

InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8-

InChI Key

WTCFRKORYWVLAQ-ZSOIEALJSA-N

Isomeric SMILES

CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O

SMILES

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Canonical SMILES

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aklanonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
Reactant of Route 2
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
Reactant of Route 3
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
Reactant of Route 4
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
Reactant of Route 5
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
Reactant of Route 6
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.